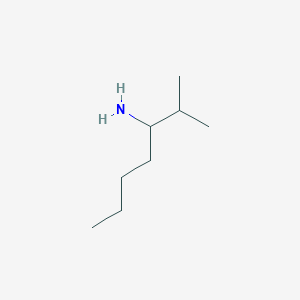

3-Amino-2-methylheptane

Description

Contextual Significance of Branched Chain Amines in Organic Synthesis

Branched-chain amines are crucial structural motifs found in a wide array of biologically active molecules. acs.org Their prevalence makes the development of efficient synthetic methods for their preparation a significant goal in organic chemistry. acs.org Specifically, α-branched alkylamines are challenging to synthesize using traditional methods. acs.org

For many years, the primary method for synthesizing complex alkylamines has been carbonyl reductive amination (CRA). acs.org However, this method can be inefficient when dealing with sterically hindered ketones, as the initial condensation step becomes energetically unfavorable. acs.org These synthetic hurdles have spurred research into new methodologies, such as a zinc-mediated carbonyl alkylative amination reaction, to create C(sp3)-rich, nitrogen-containing compounds more effectively. acs.org The ongoing challenge is to develop cost-effective, robust, and general catalytic strategies for the synthesis of these valuable amines. acs.org

Overview of Research Trajectories for Alkyl Amines and Their Derivatives

The field of alkyl amines is experiencing robust growth, driven by their expanding use in pharmaceuticals, agrochemicals, water treatment, and as industrial solvents. marketresearch.comgrandviewresearch.comdatabridgemarketresearch.com Research is increasingly focused on several key trajectories. A significant trend is the development of sustainable and eco-friendly alkyl amine derivatives, prompted by growing environmental regulations. globenewswire.com

In the pharmaceutical sector, alkyl amines are fundamental building blocks for Active Pharmaceutical Ingredients (APIs). globenewswire.com North America represents a major market for pharmaceuticals, accounting for a significant portion of global sales and new drug launches, which drives demand for novel amine structures. emergenresearch.com Researchers have also identified new potential applications, such as the discovery that certain alkyl amines exhibit insulin-releasing properties, suggesting their potential use in developing improved anti-diabetic drugs. grandviewresearch.comdatabridgemarketresearch.com

Furthermore, the demand for alkyl amines is growing in the paints and coatings industry due to their versatility and low toxicity. emergenresearch.com They are also critical in the production of rubber chemicals, surfactants for cleaning agents, and for water treatment processes where they help control pH and prevent corrosion. marketresearch.comglobenewswire.comemergenresearch.com The Asia-Pacific region, particularly China, is a major consumer due to its large-scale industrial base in agrochemicals and rubber production. globenewswire.comemergenresearch.com This global demand fuels ongoing research into new applications and more efficient production methods for a wide range of alkyl amines. databridgemarketresearch.com

Specific Academic Relevance of the 3-Amino-2-methylheptane Scaffold

3-Amino-2-methylheptane, with its defined stereochemistry and functional groups, serves as a valuable scaffold in specialized areas of organic synthesis. Its structure as a branched, chiral primary amine makes it a target for stereoselective synthesis and a building block for more complex molecules. molaid.com The academic relevance of this specific scaffold lies in its utility in creating compounds with precise three-dimensional arrangements, which is often critical for biological activity.

The physical and chemical properties of 3-Amino-2-methylheptane are well-documented, providing a solid foundation for its use in research.

Table 1: Physicochemical Properties of 3-Amino-2-methylheptane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₉N | nih.govnist.gov |

| Molecular Weight | 129.24 g/mol | nih.gov |

| IUPAC Name | 2-methylheptan-3-amine | nih.gov |

| CAS Number | 116557-25-6 | nist.gov |

| LogP | 2.86 | chemsrc.com |

| Polar Surface Area (PSA) | 26.02 Ų | chemsrc.com |

| Formal Charge | 0 | nih.gov |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Research literature points to the inclusion of 3-Amino-2-methylheptane in studies focused on developing novel synthetic routes, such as one-pot methods for producing challenging chiral primary amines. molaid.com The term "scaffold" in this context refers to the molecule's core structure, which can be chemically modified at its reactive sites—primarily the amine group. This allows for the systematic building of molecular diversity. For instance, synthetic strategies involving dendrons, which are repetitively branched molecules, often rely on amine-functionalized cores to attach other chemical entities, creating novel platforms for applications like drug delivery. acs.org While not directly involving 3-Amino-2-methylheptane, such research illustrates the academic importance of amine scaffolds in developing functional nanostructures. acs.org The specific branching pattern of 3-Amino-2-methylheptane makes it an interesting candidate for similar applications where lipophilicity and stereochemistry are important design parameters.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Amino-2-methylheptane |

| N-methylpyrrolidone (NMP) |

| dimethylformamide (DMF) |

| dimethylacetamide (DMAC) |

| Aniline |

| Methylamine |

| Ethylamine |

| Propylamine |

| Butylamine |

| Cyclohexylamine |

| Tris(trimethylsilyl)silane |

| N-benzylglycine |

| Doxorubicin |

| Phenylboronic acid |

| 3-amino-2,4-dichlorophenol hydrochloride |

| 3-Amino-2-naphthoic acid |

| 3-amino-2-methylpentane |

| 3-amino-2,2-dimethylpropionamide |

| hydroxymethyl trimethylacetic acid |

| 1-nitro iso-butylene |

| N,N-Dipropyl-N-(sec-butyl)amine |

| N,N-Di(sec-butyl)-N-propylamine |

| 2-iodo-2-methylheptane |

| Pyridine |

Properties

CAS No. |

116557-25-6 |

|---|---|

Molecular Formula |

C8H19N |

Molecular Weight |

129.24 g/mol |

IUPAC Name |

2-methylheptan-3-amine |

InChI |

InChI=1S/C8H19N/c1-4-5-6-8(9)7(2)3/h7-8H,4-6,9H2,1-3H3 |

InChI Key |

WXTMKAIMGVITMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(C)C)N |

Origin of Product |

United States |

Stereochemical Investigations of 3 Amino 2 Methylheptane

Enantioselective Synthesis and Resolution Techniques

The synthesis of specific stereoisomers of 3-amino-2-methylheptane, a chiral compound with two stereocenters, necessitates either enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. Common strategies for compounds of this type involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. For instance, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed. Asymmetric hydrogenation of a suitable prochiral imine precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, is another powerful method for establishing the desired stereochemistry at the amino-bearing carbon.

Resolution Techniques: In cases where a mixture of enantiomers is synthesized, resolution techniques are employed to separate them.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated salt with a base.

Kinetic Resolution: This technique utilizes a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched amine.

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers are obtained, their absolute and relative configurations must be determined.

Chiral Chromatographic Methods for Stereoisomer Separation

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and analyzing the stereoisomers of 3-amino-2-methylheptane. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of chiral amines.

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for each stereoisomer. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation.

Table 1: Illustrative Chiral HPLC Separation Parameters for Branched Alkylamines

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: This table represents typical conditions for separating similar chiral amines and would require optimization for 3-amino-2-methylheptane.

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. To distinguish between enantiomers, a chiral derivatizing agent is often used to convert the enantiomers into diastereomers, which will have distinct NMR spectra. For example, reaction with Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) would produce diastereomeric amides with observable differences in their ¹H and ¹⁹F NMR chemical shifts.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known configuration.

Conformational Analysis of 3-Amino-2-methylheptane

Understanding the three-dimensional arrangement of atoms in 3-amino-2-methylheptane is crucial as its conformation can influence its physical and chemical properties.

Influence of Intramolecular Interactions on Conformation

The conformational preferences of 3-amino-2-methylheptane are governed by a balance of steric and electronic interactions. The rotation around the C2-C3 and C3-C4 bonds will be influenced by steric hindrance between the methyl group at C2, the amino group at C3, and the n-butyl group. Intramolecular hydrogen bonding between the amino group and other parts of the molecule, although likely weak in nonpolar solvents, could also play a role in stabilizing certain conformations. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of different staggered and eclipsed conformations to predict the most stable arrangements.

Table 2: Calculated Relative Energies of Staggered Conformers around the C2-C3 Bond

| Conformer | Dihedral Angle (H-C2-C3-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.85 |

| Gauche 2 | -60° | 1.20 |

Note: This is a hypothetical data table illustrating the expected relative energies based on steric principles for a similar compound.

Solvation Effects on Conformational Equilibria

The solvent environment can significantly impact the conformational equilibrium of 3-amino-2-methylheptane. In polar, protic solvents, the formation of intermolecular hydrogen bonds with solvent molecules can compete with and disrupt any intramolecular hydrogen bonding, potentially altering the preferred conformation. The dielectric constant of the solvent can also influence the stability of different conformers by affecting dipole-dipole interactions within the molecule. The study of solvent effects on conformation is often carried out using a combination of NMR spectroscopy and computational modeling with implicit or explicit solvent models.

Reaction Mechanisms and Chemical Transformations of 3 Amino 2 Methylheptane

Fundamental Reactivity Patterns of the Amine Functional Group

As a primary aliphatic amine, 3-amino-2-methylheptane exhibits reactivity patterns typical of its class, serving as a potent nucleophile in many organic transformations. utexas.edu

The defining feature of the amine functional group is the lone pair of non-bonding electrons on the nitrogen atom. chemguide.co.uklibretexts.org This electron pair makes the nitrogen atom in 3-amino-2-methylheptane a nucleophilic center, meaning it is attracted to and can attack regions of electron deficiency (electrophiles) in other molecules. chemguide.co.ukmasterorganicchemistry.com The 2-methylheptyl group, being an electron-donating alkyl group, slightly increases the electron density on the nitrogen atom compared to ammonia, thereby enhancing its nucleophilicity. utexas.edu

Amines can act as either a base by attacking a proton (H+) or as a nucleophile by attacking an electron-deficient carbon atom. masterorganicchemistry.comyoutube.com The nucleophilic character of 3-amino-2-methylheptane is central to its role in substitution and addition reactions. utexas.edumsu.edu

The nucleophilic nitrogen of 3-amino-2-methylheptane readily reacts with electrophilic carbon atoms, most notably in alkylation and acylation reactions.

Alkylation: In the presence of alkyl halides, 3-amino-2-methylheptane can undergo N-alkylation via a nucleophilic aliphatic substitution (SN2) mechanism. ucalgary.cawikipedia.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.cayoutube.com A significant drawback of this reaction is the difficulty in controlling its extent. masterorganicchemistry.comlibretexts.org The secondary amine product is also nucleophilic and can react with another molecule of the alkyl halide. utexas.eduwikipedia.org This process can continue, leading to a mixture of the primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, a phenomenon known as over-alkylation. libretexts.orgyoutube.com

Interactive Table: Stepwise Alkylation of 3-Amino-2-methylheptane with an Alkyl Halide (R-X)

| Step | Reactant | Product | Product Class |

| 1 | 3-Amino-2-methylheptane | N-Alkyl-3-amino-2-methylheptane | Secondary Amine |

| 2 | N-Alkyl-3-amino-2-methylheptane | N,N-Dialkyl-3-amino-2-methylheptane | Tertiary Amine |

| 3 | N,N-Dialkyl-3-amino-2-methylheptane | N,N,N-Trialkyl-2-methylheptan-3-aminium Halide | Quaternary Ammonium Salt |

Acylation: A more controlled reaction is the acylation of 3-amino-2-methylheptane, which occurs with acyl chlorides or acid anhydrides to form N-substituted amides. savemyexams.comchemistrystudent.com This reaction proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.orgchemguide.co.uk The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. chemguide.co.uk Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is substantially less nucleophilic than the starting amine. libretexts.org This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its availability for further reactions.

3-Amino-2-methylheptane reacts with aldehydes and ketones in a reversible, acid-catalyzed process to form imines, also known as Schiff bases. jove.comchemistrysteps.comlibretexts.orglibretexts.org This reaction is a cornerstone of carbon-nitrogen double bond formation.

The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of 3-amino-2-methylheptane attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by proton transfer to yield a neutral intermediate called a carbinolamine. chemistrysteps.comlibretexts.org

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org The lone pair on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized iminium ion. chemistrysteps.comchemistrysteps.com A final deprotonation step yields the neutral imine product and regenerates the acid catalyst. libretexts.org

It is important to note that while primary amines like 3-amino-2-methylheptane form imines, secondary amines react with carbonyl compounds to produce enamines. libretexts.orgchemistrysteps.com

Named Reactions Involving the 3-Amino-2-methylheptane Core

The reactivity of 3-amino-2-methylheptane makes it a suitable substrate for several named reactions that are fundamental in synthetic organic chemistry for constructing more complex molecules.

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of a carbon acid. byjus.comlibretexts.org For 3-amino-2-methylheptane, this reaction would typically involve formaldehyde (B43269) and a compound with an acidic proton (e.g., a ketone, aldehyde, or ester). libretexts.orgadichemistry.com

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between 3-amino-2-methylheptane and formaldehyde. libretexts.orgadichemistry.comwikipedia.org The compound containing the acidic proton (the active hydrogen compound) tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. wikipedia.org The final product is a β-amino-carbonyl compound, referred to as a Mannich base. byjus.comadichemistry.com This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group into a molecule. nih.govacs.org

Mechanistic Studies of Rearrangement and Cleavage Reactions

While specific mechanistic studies on 3-amino-2-methylheptane itself are not widely documented, its structure allows for predictions of its behavior in rearrangement and cleavage reactions based on the established principles of aliphatic amine chemistry.

Rearrangement Reactions: Many classical rearrangement reactions involving nitrogen, such as the Hofmann, Curtius, and Schmidt rearrangements, typically start from amide or azide (B81097) derivatives rather than the free amine. bdu.ac.ingeeksforgeeks.org For instance, 3-amino-2-methylheptane could first be acylated to form a primary amide. This amide could then undergo the Hofmann rearrangement upon treatment with bromine and a strong base. bdu.ac.in The mechanism involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate with the loss of a bromide ion. The isocyanate is then hydrolyzed to yield a primary amine with one fewer carbon atom than the starting amide. bdu.ac.inbdu.ac.in

Cleavage Reactions: The cleavage of the C-N bond in aliphatic amines is an important transformation. A classic example is the Hofmann elimination , which involves the cleavage of a C-N bond in a quaternary ammonium salt to form an alkene. libretexts.org This process would begin with the exhaustive methylation of 3-amino-2-methylheptane using an excess of methyl iodide to form the corresponding quaternary ammonium iodide. youtube.com This salt is then treated with silver oxide and water to produce the quaternary ammonium hydroxide (B78521). Upon heating, this hydroxide salt undergoes a concerted E2 elimination reaction, where a hydroxide ion removes a proton from the β-carbon, leading to the cleavage of the C-N bond and the formation of an alkene and a tertiary amine as a leaving group. libretexts.org

Computational and Theoretical Chemistry Studies on 3 Amino 2 Methylheptane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional shape and electronic properties of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 3-Amino-2-methylheptane, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), would typically be employed to determine its most stable conformation (geometry optimization). These calculations would yield key electronic properties such as the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity.

Ab Initio Methods for High-Level Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide more precise calculations of molecular energies and properties. For a flexible molecule such as 3-Amino-2-methylheptane, these methods could be used to refine the geometries and relative energies of different conformers that might be initially identified using DFT.

Prediction and Analysis of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy (IR, Raman) Simulations

Theoretical vibrational analysis is a standard output of quantum chemical calculations. After geometry optimization, frequency calculations are performed to predict the infrared (IR) and Raman spectra. For 3-Amino-2-methylheptane, these simulations would provide the vibrational frequencies and intensities of its fundamental modes. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the corresponding molecular vibrations, such as N-H stretching of the amino group or C-H stretching of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to predict the ¹H and ¹³C NMR chemical shifts of molecules. Such calculations for 3-Amino-2-methylheptane would provide theoretical chemical shift values for each unique hydrogen and carbon atom in the structure. These predicted values serve as a powerful tool to aid in the assignment of complex experimental NMR spectra.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reaction rates and product formation. For 3-Amino-2-methylheptane, this could involve modeling its behavior in various chemical environments, such as its oxidation or its participation in acid-base reactions. Such studies would involve locating the transition state structures along a proposed reaction coordinate and calculating the activation energy barriers. This information is critical for understanding the kinetic and thermodynamic feasibility of a reaction pathway.

Advanced Analytical Methodologies for Research on 3 Amino 2 Methylheptane

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantification of 3-Amino-2-methylheptane from various sample types. The choice of technique depends on the complexity of the sample matrix and the specific analytical goals.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power for the analysis of complex samples containing 3-Amino-2-methylheptane. This technique employs two columns with different stationary phases, providing a more detailed separation of components. For the analysis of amino compounds like 3-Amino-2-methylheptane, derivatization is often necessary to increase volatility for GC analysis. sigmaaldrich.com

In a typical GCxGC setup for analyzing derivatized amines, a non-polar first-dimension column could be paired with a polar second-dimension column. This arrangement separates compounds based on boiling point in the first dimension and polarity in the second, effectively spreading the components across a two-dimensional plane. Studies on the analysis of derivatized amino acids have shown that a polar/non-polar column set can sometimes provide better separation performance by reducing the correlation between the two separation dimensions. nih.gov The high peak capacity of GCxGC is particularly advantageous for resolving 3-Amino-2-methylheptane from structurally similar compounds in intricate biological or environmental samples. Detection is often performed using a time-of-flight mass spectrometer (TOFMS), which provides high-speed data acquisition necessary to capture the narrow peaks produced by the second-dimension column. uliege.be

Table 1: GCxGC Column Configurations for Amine Analysis

| First Dimension Column (1D) | Second Dimension Column (2D) | Principle of Separation |

| Non-polar (e.g., PDMS) | Polar (e.g., PEG) | Boiling Point / Polarity |

| Polar (e.g., WAX) | Non-polar (e.g., 5% Phenyl) | Polarity / Boiling Point |

Advanced Liquid Chromatography (LC) Techniques for Separation of Amines

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of amines like 3-Amino-2-methylheptane, particularly when dealing with non-volatile or thermally labile compounds. nih.gov The separation of amines can be challenging due to their polarity and potential for peak tailing. nih.gov Advanced LC techniques can overcome these difficulties.

Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. To enhance the retention and improve the peak shape of 3-Amino-2-methylheptane, ion-pairing agents can be added to the mobile phase. Derivatization is also a widely used strategy in LC analysis of amines to introduce a chromophore or fluorophore, thereby increasing detection sensitivity. nih.govnih.gov For instance, derivatization with reagents like ortho-phthalaldehyde (OPA) allows for sensitive fluorescence detection.

Modern advancements such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant improvements in resolution and analysis speed by using columns with smaller particle sizes. Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique suitable for polar compounds like amines, using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Enantio-Separation Techniques in Chromatography

As 3-Amino-2-methylheptane is a chiral compound, existing as different stereoisomers, its enantioseparation is crucial for stereospecific studies. Chromatographic techniques are at the forefront of chiral separations. researchgate.net This can be achieved by using a chiral stationary phase (CSP) in either gas chromatography or liquid chromatography.

In HPLC, CSPs that can interact stereoselectively with the enantiomers of 3-Amino-2-methylheptane are employed. These phases can be based on various chiral selectors, such as polysaccharides, proteins, or cyclodextrins. The differential interaction between the enantiomers and the CSP leads to their separation. Another approach is the pre-column derivatization of the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net Ligand exchange chromatography is another effective method for the enantioseparation of amino compounds. researchgate.net

Spectroscopic Methods for In-Depth Structural and Mechanistic Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure and chemical environment of 3-Amino-2-methylheptane.

High-Resolution Nuclear Magnetic Resonance (NMR) for Chemical Environment Mapping

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 3-Amino-2-methylheptane. ¹H NMR and ¹³C NMR are the most common NMR techniques used.

In the ¹H NMR spectrum of 3-Amino-2-methylheptane, the protons on the carbon atoms will appear as distinct signals with chemical shifts and coupling patterns that are characteristic of their chemical environment. For example, the methyl groups in the molecule would likely produce doublet or triplet signals depending on their neighboring protons. wiredchemist.comchemicalbook.com The protons of the amino group can sometimes be observed as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Amino-2-methylheptane will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene (B1212753), methine) and its proximity to the electron-withdrawing amino group. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. The presence of methyl groups in the structure can provide intense NMR signals, which is advantageous for analysis. nmr-bio.com

Table 2: Predicted NMR Data for 3-Amino-2-methylheptane

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (at C2) | ~0.9 | ~15-25 |

| CH₃ (at C1) | ~0.9 | ~10-20 |

| CH₂ (in heptyl chain) | ~1.2-1.6 | ~20-40 |

| CH (at C2) | ~1.5-2.0 | ~30-40 |

| CH (at C3) | ~2.5-3.0 | ~50-60 |

| NH₂ | Variable | - |

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound. nih.gov When 3-Amino-2-methylheptane is analyzed by MS, it is first ionized, and the resulting molecular ion (M+) is detected. For amines, the molecular ion peak is typically an odd number due to the nitrogen rule. libretexts.org

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule and can be used for structural confirmation. chemguide.co.uk For aliphatic amines like 3-Amino-2-methylheptane, a common fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). miamioh.edu This results in the formation of a stable immonium ion. The loss of alkyl radicals from the molecular ion is also a common fragmentation pathway for alkanes. libretexts.org

In the case of 3-Amino-2-methylheptane, α-cleavage could occur on either side of the C-N bond. Cleavage between C2 and C3 would result in a fragment ion from the loss of a pentyl radical. Cleavage between C3 and C4 would lead to the loss of an ethyl radical. The relative abundance of these fragment ions can provide clues about the structure of the molecule. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can be used to minimize fragmentation and produce a more abundant molecular ion, which is useful for determining the molecular weight. The fragmentation of protonated amino acids often involves the loss of small neutral molecules like water or ammonia. nih.gov

Table 3: Potential Mass Spectrometry Fragments for 3-Amino-2-methylheptane

| Fragment | Description |

| [M]+ | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl radical |

| [M-C₂H₅]+ | Loss of an ethyl radical |

| [M-C₅H₁₁]+ | Loss of a pentyl radical (from α-cleavage) |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu Covalent bonds within a molecule are not static; they vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. msu.edu The position, intensity, and shape of these absorption bands are characteristic of specific functional groups. libretexts.org

For 3-Amino-2-methylheptane, the IR spectrum is characterized by vibrations of its primary amine (-NH₂) group and its aliphatic hydrocarbon structure. The key functional groups and their expected vibrational frequencies are detailed below:

N-H Stretching: The primary amine group is characterized by two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org These correspond to the symmetric and asymmetric stretching of the N-H bonds. The presence of two sharp bands in this region is a strong indicator of a primary amine.

C-H Stretching: The aliphatic methyl (-CH₃) and methylene (-CH₂) groups of the heptane (B126788) backbone exhibit strong absorption bands in the 2850-2960 cm⁻¹ region due to C-H bond stretching. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong absorption band between 1590 and 1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines occurs in the 1000-1250 cm⁻¹ region. This band is often of medium intensity.

C-H Bending: The hydrocarbon portion of the molecule also produces characteristic C-H bending (scissoring and rocking) vibrations. Absorptions for methyl groups are found around 1450-1470 cm⁻¹ and 1370-1350 cm⁻¹, while methylene groups absorb around 1470-1450 cm⁻¹. libretexts.org

The unique combination of these absorption bands in the IR spectrum provides a molecular "fingerprint," allowing for the confirmation of the presence of the primary amine and the saturated hydrocarbon structure of 3-Amino-2-methylheptane. msu.edu

Table 1: Characteristic Infrared (IR) Absorption Bands for 3-Amino-2-methylheptane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3300 - 3500 (two bands) | Medium |

| Stretch | C-H (Alkane) | 2850 - 2960 | Strong |

| Scissoring Bend | N-H (Primary Amine) | 1590 - 1650 | Medium-Strong |

| Bend | C-H (Methyl/Methylene) | 1350 - 1470 | Variable |

| Stretch | C-N (Aliphatic Amine) | 1000 - 1250 | Medium |

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated analytical techniques are developed by coupling a separation technique with an online spectroscopic detection method. nih.gov This combination leverages the strengths of both methods, providing a higher degree of specificity and sensitivity for the analysis of complex mixtures. chemijournal.comsaspublishers.com For the analysis of 3-Amino-2-methylheptane, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. iosrjournals.org In GC, compounds are separated based on their volatility and interaction with a stationary phase. researchgate.net However, due to the polar amino group, direct GC analysis of compounds like 3-Amino-2-methylheptane can be challenging as they are not inherently volatile. nih.govnist.gov Therefore, a chemical derivatization step is often required to convert the amine into a more volatile and thermally stable derivative, for instance, through silylation or acylation. mdpi.comsigmaaldrich.com

Once separated by the GC column, the analyte enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions are measured, generating a mass spectrum that serves as a unique chemical identifier. nih.gov The fragmentation pattern of 3-Amino-2-methylheptane would provide structural information, confirming the arrangement of atoms within the molecule.

Table 2: Illustrative Mass Spectrometry Data for a Compound like 3-Amino-2-methylheptane

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion Interpretation |

| 129 | [M]⁺: Molecular ion of 3-Amino-2-methylheptane (C₈H₁₉N) |

| 114 | [M-CH₃]⁺: Loss of a methyl group |

| 86 | [CH(CH₃)CH(NH₂)CH₂CH₃]⁺: Cleavage of the butyl group |

| 72 | [CH(CH₃)CHNH₂]⁺: Alpha-cleavage adjacent to the nitrogen |

| 44 | [CH₂NH₂]⁺: A common fragment for primary amines |

Note: This data is illustrative of typical fragmentation for aliphatic amines and is based on general principles. Actual fragmentation may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another robust hyphenated technique that pairs the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. saspublishers.com LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like primary amines, often without the need for derivatization. imtaktusa.comrestek.com

Derivatives, Analogues, and Structural Modifications of 3 Amino 2 Methylheptane for Research Applications

Synthesis of Homologues and Isomers with Modified Alkyl Substituents

The synthesis of homologues and isomers of 3-amino-2-methylheptane would involve modifying the seven-carbon chain or the methyl group at the 2-position. Standard organic synthesis methodologies would be employed to achieve these structural variations. For instance, homologues with longer or shorter alkyl chains could be synthesized through multi-step processes starting from different carbonyl compounds and employing reactions such as Grignard additions followed by reductive amination.

Isomers with varied branching on the heptane (B126788) backbone would similarly require the selection of appropriately substituted starting materials. The synthesis of stereoisomers of 3-amino-2-methylheptane, a chiral compound, could be approached through asymmetric synthesis or chiral resolution of a racemic mixture. Asymmetric synthesis might involve the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the amine-bearing carbon center. nih.govresearchgate.net Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, could be used to separate the enantiomers from a racemic mixture of 3-amino-2-methylheptane. nih.govrsc.org

Derivatization at the Amine Nitrogen for Functional Modulation

The primary amine group of 3-amino-2-methylheptane is a key site for functional modification. Standard amine chemistry can be applied to introduce a wide variety of substituents, thereby modulating its physicochemical properties for research purposes.

N-Alkylation : The introduction of alkyl groups at the amine nitrogen can be achieved through reactions with alkyl halides. wikipedia.org This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, reductive amination with aldehydes or ketones is a more controlled approach. rsc.org This method involves the formation of an imine intermediate, which is then reduced in situ.

N-Acylation : Acyl groups can be readily introduced by reacting 3-amino-2-methylheptane with acyl chlorides or anhydrides. nih.gov This forms an amide linkage, which can alter the compound's polarity and hydrogen bonding capabilities. This is a fundamental reaction in the synthesis of a vast array of chemical structures.

N-Sulfonylation : Reaction with sulfonyl chlorides would yield sulfonamides. This functional group can act as a bioisostere for other functionalities and is a common feature in medicinal chemistry.

A summary of potential N-derivatization reactions is presented in the table below.

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Alkyl Halide, Aldehyde/Ketone | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride, Carboxylic Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Integration of the 3-Amino-2-methylheptane Skeleton into Complex Molecular Architectures

The incorporation of the 3-amino-2-methylheptane scaffold into more complex molecules is a key strategy for developing novel chemical entities for research. While specific examples involving this particular amine are not documented, general methodologies for similar primary amines provide a roadmap for how this could be achieved.

To create a β-amino acid analogue from 3-amino-2-methylheptane, a carboxyl group would need to be introduced at a position beta to the amine. This would likely involve a multi-step synthetic sequence. Once synthesized, this novel β-amino acid could be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. peptide.commasterorganicchemistry.com These peptides, containing the bulky and lipophilic 2-methylheptyl side chain, could be used to study the effects of non-natural amino acids on peptide secondary structure and stability. nih.gov

Pseudodipeptides are mimics of dipeptides where the amide bond is replaced by another functional group. The 3-amino-2-methylheptane moiety could be incorporated into such structures to create novel peptidomimetics. For example, the amine could be used to form a reduced amide bond (a secondary amine linkage) or other isosteres, which can improve metabolic stability and bioavailability compared to natural peptides.

The primary amine of 3-amino-2-methylheptane can serve as a nucleophile in cyclization reactions to form a variety of heterocyclic compounds. For instance, reaction with dicarbonyl compounds or their equivalents could lead to the formation of nitrogen-containing rings such as pyridines, pyrimidines, or more complex fused systems. nih.govscielo.org.za The specific heterocyclic system formed would depend on the nature of the reaction partner and the reaction conditions employed. The synthesis of such compounds is a cornerstone of medicinal chemistry, as heterocyclic scaffolds are prevalent in a vast number of bioactive molecules. mdpi.com

The synthesis of amino polyols and hydroxyethylene isosteres from 3-amino-2-methylheptane would require the introduction of multiple hydroxyl groups into the alkyl chain. This could be achieved through various synthetic routes, potentially starting with an unsaturated analogue of 3-amino-2-methylheptane followed by dihydroxylation, or by using starting materials that already contain the desired hydroxyl functionalities. These structures are important in medicinal chemistry as they can mimic the transition states of enzymatic reactions, particularly in the design of protease inhibitors.

Structure-Reactivity Relationship (SRR) Studies of 3-Amino-2-methylheptane Derivatives

The exploration of structure-reactivity relationships (SRR) is fundamental to understanding how the chemical structure of a molecule influences its reactivity. For 3-Amino-2-methylheptane, SRR studies would involve systematically modifying its structure and observing the resultant changes in chemical behavior. While specific research on this exact compound is limited, general principles of organic chemistry allow for informed predictions regarding its reactivity based on its structural features.

Investigating the Impact of Structural Changes on Chemical Reactivity

The reactivity of 3-Amino-2-methylheptane is primarily centered around the nucleophilic amino group and the hydrocarbon scaffold. Modifications to either of these can significantly alter the compound's chemical properties.

Modifications of the Amino Group: The primary amino group is a key site for reactions such as alkylation, acylation, and Schiff base formation. The reactivity of this group is influenced by the electron density on the nitrogen atom.

N-Alkylation: Introducing alkyl groups to the nitrogen atom to form secondary or tertiary amines would increase the steric hindrance around the nitrogen. While electronically, alkyl groups are electron-donating and should increase the nitrogen's nucleophilicity, the increased bulk can sterically hinder its approach to an electrophile, thereby decreasing the reaction rate.

N-Acylation: The reaction of the amino group with acylating agents to form amides would significantly decrease the nucleophilicity and basicity of the nitrogen atom due to the electron-withdrawing effect of the adjacent carbonyl group.

Introduction of Electron-Withdrawing or -Donating Groups: Attaching electron-withdrawing groups near the amino group would decrease its basicity and nucleophilicity. Conversely, electron-donating groups would enhance these properties.

Chain Length: Altering the length of the heptane chain would impact the compound's lipophilicity. An increase in chain length generally leads to greater lipophilicity, which can affect solubility and interaction with nonpolar environments.

Branching: The methyl group at the 2-position introduces steric bulk near the amino group. Shifting or removing this methyl group would alter the steric environment and could influence the accessibility of the amino group to reactants. Studies on related aminoalkanols have shown that hydrocarbon branching adjacent to the amino moiety can result in decreased toxicity, suggesting a significant impact on biological interactions. nih.gov

Stereochemistry: 3-Amino-2-methylheptane possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers. The spatial arrangement of the amino and methyl groups can profoundly influence how the molecule interacts with other chiral molecules, such as enzymes or receptors. The stereochemistry is often a critical determinant of biological activity in chiral compounds. researchgate.netmalariaworld.org

The following table summarizes the predicted effects of structural modifications on the chemical reactivity of 3-Amino-2-methylheptane.

| Modification | Predicted Effect on Reactivity | Rationale |

| N-Alkylation (e.g., -CH3, -C2H5) | Decreased reaction rate for sterically demanding reactions. | Increased steric hindrance around the nitrogen atom. |

| N-Acylation (e.g., -COCH3) | Decreased nucleophilicity and basicity. | Electron-withdrawing effect of the carbonyl group. |

| Altering Chain Length | Changes in lipophilicity and solubility. | Variation in the nonpolar hydrocarbon portion. |

| Positional Isomerism of Methyl Group | Altered steric hindrance and regioselectivity of reactions. | Changes in the steric environment around the amino group. |

| Stereoisomerism | Significant impact on interactions with chiral molecules. | Different spatial arrangements of functional groups. |

Exploring Interactions with Biological Macromolecules as Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific biological macromolecule, such as a protein or nucleic acid. wikipedia.org The utility of a compound as a chemical probe is intimately linked to its structure, which dictates its binding affinity, selectivity, and functional effect on the target. While 3-Amino-2-methylheptane itself has not been extensively characterized as a chemical probe, its structural features suggest potential for development into such a tool.

Designing 3-Amino-2-methylheptane-Based Chemical Probes: To serve as an effective chemical probe, derivatives of 3-Amino-2-methylheptane would need to be synthesized to optimize their interaction with a target macromolecule.

Affinity and Selectivity: The branched alkyl structure of 3-Amino-2-methylheptane provides a scaffold that can be modified to fit into specific binding pockets of proteins. The amino group can act as a hydrogen bond donor, and its basicity allows for ionic interactions with acidic residues in a protein. The stereochemistry of the molecule would be a critical factor in achieving high-affinity and selective binding, as biological macromolecules are chiral environments. malariaworld.org For instance, in opioid peptide analogues, the substitution of α-amino acids with β-homo-amino acids, which alters the stereochemistry and spacing of functional groups, generally leads to a decrease in affinity for opioid receptors, though some specific substitutions can result in potent and selective ligands. nih.gov

Functionalization for Detection: To be a useful probe, the molecule often needs to be tagged with a reporter group, such as a fluorescent dye or a radioactive isotope, to allow for its detection and the visualization of its interaction with the target. Such modifications would need to be made at a position on the 3-Amino-2-methylheptane scaffold that does not interfere with its binding to the target.

Structure-Activity Relationship (SAR) for Probe Development: The development of a chemical probe from 3-Amino-2-methylheptane would heavily rely on SAR studies. wikipedia.org By synthesizing a library of derivatives with systematic variations in the alkyl chain and substitutions on the amino group, it would be possible to identify the key structural features required for potent and selective interaction with a target protein. For example, studies on 2-amino-8-hydroxyadenines have shown that modifying the amino moiety at the C(2)-position can lead to compounds with significantly enhanced biological activity. nih.gov

The table below outlines hypothetical structural modifications to 3-Amino-2-methylheptane and their potential impact on its utility as a chemical probe for interacting with a hypothetical protein binding site.

| Structural Modification | Potential Impact on Interaction with a Biological Target | Rationale |

| Introduction of a phenyl group on the heptyl chain | Increased potential for π-π stacking or hydrophobic interactions. | Aromatic rings can engage in specific non-covalent interactions. |

| Conversion of the primary amine to a guanidinium (B1211019) group | Enhanced ability to form multiple hydrogen bonds and ionic interactions. | The guanidinium group is a strong hydrogen bond donor and is protonated at physiological pH. |

| Variation of stereochemistry (e.g., (2R,3S) vs. (2S,3R)) | Potentially drastic changes in binding affinity and selectivity. | Chiral recognition by the biological target. researchgate.netmalariaworld.org |

| Attachment of a fluorescent tag (e.g., fluorescein) to the N-terminus | Enables visualization of binding to the target macromolecule. | Reporter group for detection. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of chiral amines like 3-Amino-2-methylheptane remains a focal point of organic chemistry, with future research aimed at creating more efficient, selective, and sustainable methods.

Green Chemistry and Catalysis: Traditional methods for amine synthesis often rely on stoichiometric reagents and harsh conditions, generating significant waste. rsc.org Future methodologies will increasingly incorporate principles of green chemistry. benthamdirect.comgctlc.org A promising area is the "hydrogen borrowing" or "acceptorless dehydrogenation" strategy, which allows for the direct coupling of amines with alcohols using metal catalysts, producing water as the only stoichiometric byproduct. rsc.org Research into novel ruthenium, iridium, and nickel-based catalysts could lead to highly efficient N-alkylation processes applicable to synthesizing derivatives of 3-Amino-2-methylheptane. rsc.orgvirginia.edursc.org Furthermore, photoredox and electrochemical methods offer sustainable alternatives for forming C-N bonds under mild conditions, minimizing the need for harsh reagents. virginia.edu The use of visible light in conjunction with catalysts like ruthenium and iridium complexes to activate amines for new chemical reactions represents a particularly "green" avenue of exploration. sciencedaily.com

Enantioselective Synthesis: As 3-Amino-2-methylheptane is a chiral compound, the development of methods for its enantioselective synthesis is of paramount importance. Catalytic asymmetric hydrogenation of unsaturated precursors (such as imines and enamines) is a powerful strategy for introducing chirality. nih.gov Future work will likely focus on designing novel chiral phosphorus ligands and exploring the use of more abundant and economical first-row transition metals (e.g., iron, nickel, cobalt) to replace expensive noble metals like rhodium and iridium. nih.gov Biocatalysis, utilizing engineered enzymes such as transaminases and amine dehydrogenases, offers another highly selective and sustainable route to enantiopure chiral amines under mild, aqueous conditions. nih.gov Protein engineering and directed evolution can further expand the substrate scope and efficiency of these biocatalysts. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties, reactivity, and biological activity of molecules like 3-Amino-2-methylheptane, thereby guiding experimental work.

Predictive Physicochemical and Toxicity Models: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are essential for predicting the biological activity and physical properties of chemicals. wikipedia.org For aliphatic amines, QSAR models have successfully correlated properties like the 1-octanol/water partition coefficient (log KOW) with toxicity. nih.gov Future research will involve developing more sophisticated machine learning and deep learning algorithms to build highly accurate predictive models for the physicochemical properties (e.g., boiling point, water solubility) and potential toxicities of 3-Amino-2-methylheptane and its analogs. researchgate.net These models can accelerate the evaluation of new derivatives without the need for extensive laboratory testing.

Reaction Pathway and Selectivity Prediction: Computational tools are increasingly used to predict the outcomes and mechanisms of chemical reactions. nih.govfrontiersin.org Advanced neural network potentials and graph-based approaches can be employed to explore complex reaction networks, estimate activation energies, and anticipate the stereoselectivity of synthetic routes. arxiv.org Applying these methods to the synthesis of 3-Amino-2-methylheptane could help identify optimal reaction conditions, predict potential byproducts, and design novel, efficient synthetic pathways from the ground up. nih.gov This in silico approach can significantly reduce the experimental effort required to develop and optimize new synthetic methodologies. frontiersin.org

Development of New Analytical Tools for Tracing Complex Transformations

Accurate and sensitive detection and characterization of 3-Amino-2-methylheptane and its isomers are critical for both synthetic monitoring and potential metabolomic studies. Future research will focus on enhancing current analytical capabilities.

Advanced Chiral Separation Techniques: The separation of enantiomers is crucial for chiral compounds. High-performance liquid chromatography (HPLC) with novel chiral stationary phases (CSPs) and capillary electrophoresis (CE) are powerful techniques for this purpose. mdpi.comamericanpharmaceuticalreview.comnih.gov Future work will focus on developing new CSPs with greater resolving power and exploring advanced CE methods, which offer high efficiency and minimal sample consumption, aligning with green chemistry principles. americanpharmaceuticalreview.comnih.gov

Hyphenated Techniques and Derivatization: Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for analyzing complex mixtures. nih.govchemijournal.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard tools, and their future development will involve improving sensitivity and resolution. ox.ac.uklongdom.orgijnrd.org For GC analysis of primary amines like 3-Amino-2-methylheptane, derivatization is often necessary to improve volatility and chromatographic behavior. jfda-online.com Research into novel derivatization agents, including silylating and acylating agents, can lead to more stable derivatives with enhanced detection properties. iu.eduresearchgate.netnih.gov For instance, fluoroacyl derivatives can significantly improve detectability in GC-MS analysis. jfda-online.com

Expanding the Chemical Space of 3-Amino-2-methylheptane Derivatives for Fundamental Research

Creating a diverse library of molecules based on the 3-Amino-2-methylheptane scaffold is essential for exploring structure-activity relationships and discovering novel functions.

High-Throughput Synthesis and Combinatorial Chemistry: The rapid synthesis of large numbers of distinct but structurally related compounds is a cornerstone of modern chemical research. nih.govrsc.org Future efforts could employ high-throughput and combinatorial methods to generate extensive libraries of 3-Amino-2-methylheptane derivatives. This involves systematically modifying different parts of the molecule, such as N-alkylation or substitution on the heptane (B126788) chain. nih.gov

Modular "Click" Chemistry Approaches: "Click" chemistry, which involves reactions that are highly efficient, modular, and create stable products, is an ideal strategy for rapidly building molecular diversity. nih.gov A forward-thinking approach would involve developing a "double-click" strategy where functional groups are introduced onto the 3-Amino-2-methylheptane scaffold, making it suitable for subsequent modular ligations with diverse building blocks like carboxylic acids and other amines. nih.gov This would enable the assembly of billions of new compounds, creating a vast chemical space for screening and fundamental research. enamine.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.